(3E)-3-benzylidene-4H-chromen-4-ol

MAO-B inhibition neurodegeneration homoisoflavonoid SAR

(3E)-3-Benzylidene-4H-chromen-4-ol (CAS 77763-78-1, C₁₆H₁₄O₂, MW 238.29) is a homoisoflavonoid-type chromen-4-ol derivative bearing an exocyclic (E)-benzylidene moiety at C-3 and a secondary alcohol at C-4. It is formally the NaBH₄-reduction product of the corresponding 3-benzylidene-4-chromanone, obtained in 69% isolated yield.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 77763-78-1
Cat. No. B3038163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-3-benzylidene-4H-chromen-4-ol
CAS77763-78-1
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2)C(C3=CC=CC=C3O1)O
InChIInChI=1S/C16H14O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10,16-17H,11H2/b13-10+
InChIKeyFKDZOJWWVMERIF-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E)-3-Benzylidene-4H-chromen-4-ol (CAS 77763-78-1): Structural Identity, Procurement Rationale, and Comparator Landscape


(3E)-3-Benzylidene-4H-chromen-4-ol (CAS 77763-78-1, C₁₆H₁₄O₂, MW 238.29) is a homoisoflavonoid-type chromen-4-ol derivative bearing an exocyclic (E)-benzylidene moiety at C-3 and a secondary alcohol at C-4. It is formally the NaBH₄-reduction product of the corresponding 3-benzylidene-4-chromanone, obtained in 69% isolated yield . This compound belongs to the homoisoflavonoid family—a rare flavonoid subclass with a 16-carbon skeleton—whose 3-benzylidene-4-chromanone congeners are recognized for multi-beneficial bioactivities including MAO-B inhibition, antiangiogenic, cytotoxic, antioxidant, and α-glucosidase inhibitory properties [1]. Distinguishing (3E)-3-benzylidene-4H-chromen-4-ol from the far more extensively studied 3-benzylidene-4-chromanone (ketone) scaffold, as well as from the fully saturated 3-benzyl-chroman-4-ol and 3-benzyl-4-chromanone analogs, is essential for informed procurement, as the C-4 oxidation state and (E)-benzylidene geometry jointly govern pharmacological selectivity, synthetic utility, and stereochemical outcomes.

Why Generic Substitution Fails: Structural Determinants That Differentiate (3E)-3-Benzylidene-4H-chromen-4-ol from Its Closest Analogs


The homoisoflavonoid chemical space contains four closely related structural subtypes—(E)-3-benzylidene-4-chromanones, 3-benzyl-4H-chromen-4-ones, 3-benzylchroman-4-ones, and 3-benzyl-chroman-4-ols—that are not functionally interchangeable. Systematic SAR studies have established that the reduction or migration of the exocyclic double bond in (E)-3-benzylidenechroman-4-ones produces 3-benzylchroman-4-ones with markedly attenuated hMAO-B inhibitory potency (shifting from nanomolar to micromolar range), while endocyclic double-bond migration (yielding 3-benzyl-4H-chromen-4-ones) generally abolishes activity [1]. Furthermore, in the chroman-4-ol series, the cis/trans diastereomeric configuration at C-4 is a binary switch for antiangiogenic activity: cis-3-benzyl-chroman-4-ol retains inhibitory potency comparable to the parent homoisoflavanone, whereas the trans isomer loses activity entirely in human retinal endothelial cell (HREC) proliferation assays [2]. (3E)-3-Benzylidene-4H-chromen-4-ol uniquely preserves the (E)-benzylidene pharmacophore while introducing a reducible C-4 hydroxyl, occupying a distinct position in the oxidation-state ladder that cannot be replicated by either the ketone or fully saturated analogs.

Quantitative Differentiation Evidence for (3E)-3-Benzylidene-4H-chromen-4-ol: Head-to-Head and Class-Level Comparator Data


C-4 Oxidation State Governs hMAO-B Inhibitory Potency: Nanomolar (Ketone) vs. Micromolar (Saturated) Baselines

The (E)-3-benzylidene pharmacophore is a critical potency determinant for hMAO-B inhibition. The parent (E)-3-benzylidenechroman-4-one (ketone) exhibits IC₅₀ = 480 nM against recombinant human MAO-B [1]. When the exocyclic double bond is reduced to yield 3-benzylchroman-4-ones (3a–e), inhibitory activity shifts entirely to the micromolar range—a potency loss of approximately one order of magnitude or more [2]. Endocyclic migration of the double bond (3-benzyl-4H-chromen-4-ones, 2a–g) generally produces complete loss of activity [2]. (3E)-3-Benzylidene-4H-chromen-4-ol retains the (E)-benzylidene moiety that confers nanomolar-range activity while differing from the ketone at C-4; although no direct MAO-B IC₅₀ for the 4-ol form is publicly available, the preservation of the critical exocyclic (E)-double bond distinguishes it from the micromolar-activity saturated analogs.

MAO-B inhibition neurodegeneration homoisoflavonoid SAR

C-4 Stereochemistry Is a Binary Efficacy Switch in Antiangiogenic Chroman-4-ols: cis Active, trans Inactive

In the structurally analogous 3-benzyl-chroman-4-ol series, the cis-diastereomer exhibits antiangiogenic activity in HREC proliferation assays comparable to that of the reference homoisoflavanone SH-11037 (compound 3), whereas the trans-diastereomer completely loses inhibitory activity [1]. This establishes that the C-4 hydroxyl configuration is a decisive efficacy determinant in chroman-4-ol derivatives. Since (3E)-3-benzylidene-4H-chromen-4-ol is the synthetic precursor to these stereochemically defined 3-benzyl-chroman-4-ols via asymmetric transfer hydrogenation (ATH), its procurement enables exploration of both the unsaturated benzylidene and stereodefined saturated benzyl series from a single starting material [2].

antiangiogenic ocular neovascularization chroman-4-ol stereochemistry

3-Benzylidenechroman-4-ones Outperform Isosteric 2-Benzylidene-1-tetralones in Cytotoxicity: A Scaffold-Level Advantage

A direct head-to-head study demonstrated that 3-benzylidenechroman-4-ones exhibit greater cytotoxic activity than the corresponding isosteric 2-benzylidene-1-tetralones across multiple cancer cell lines [1]. Within the 3-benzylidenechroman-4-one series, compound 4a (7-hydroxy on chromanone, 3-bromo-4-hydroxy-5-methoxy on benzylidene) achieved IC₅₀ values ≤ 3.86 µg/mL against K562, MDA-MB-231, and SK-N-MC cell lines, representing 6- to 17-fold greater potency than the clinical comparator etoposide [2]. This scaffold-level superiority establishes 3-benzylidenechroman-4-ones—and by extension their reduced 4-ol congeners—as preferred starting points over tetralone-based analogs for anticancer lead generation.

anticancer cytotoxicity chromanone vs. tetralone

Tumor-Selectivity of 3-Benzylidenechromanones Exceeds Doxorubicin and 5-Fluorouracil: A QSAR-Validated Differentiation Axis

In a QSAR study of sixteen 3-benzylidenechromanones evaluated against human oral squamous cell carcinoma (Ca9-22, HSC-2) and normal oral cells (gingival fibroblast, periodontal ligament fibroblast), derivatives bearing a methoxy group at the 7-position of the chromanone ring and a hydroxyl or methoxy group at the 4′-position of the benzene ring exhibited tumor-selectivity (TS) values exceeding those of the clinical anticancer agents doxorubicin (DXR) and 5-fluorouracil (5-FU) [1]. TS was calculated as the ratio of mean CC₅₀ against normal cells to mean CC₅₀ against tumor cells. Introduction of a hydroxyl group at the 3′-position of the benzene ring significantly elevated tumor-specificity [1]. This provides a quantitative selectivity baseline against which the 4-ol analog can be benchmarked in future studies.

tumor-specificity QSAR oral carcinoma

Dual Antioxidant and α-Glucosidase Inhibitory Activity Defines a Multi-Target Baseline for 3-Benzylidene Derivatives

A focused SAR study of eighteen 3-benzylidene-4-chromanone derivatives identified compounds bearing a catechol moiety as potent dual DPPH radical scavengers and α-glucosidase inhibitors. The most balanced compound (18) demonstrated DPPH EC₅₀ = 13 µM and α-glucosidase IC₅₀ = 28 µM [1]. For reference, ascorbate showed DPPH EC₅₀ = 12–23 µM and acarbose showed α-glucosidase IC₅₀ = 900 µM in parallel or comparable assay systems [2]. The 4-ol variant, possessing a free hydroxyl that could contribute additional hydrogen-donating capacity, represents an underexplored oxidation state for dual antioxidant/anti-diabetic screening.

antioxidant DPPH α-glucosidase diabetes

Synthetic Tractability: Defined Reduction Protocol Yields (3E)-3-Benzylidene-4H-chromen-4-ol in 69% Isolated Yield from the Parent Chromanone

The target compound is accessed via a single-step NaBH₄ reduction of 3-benzylidene-chroman-4-one in methanol (3.0 h, room temperature), affording (3E)-3-benzylidene-4H-chromen-4-ol in 69% isolated yield . This contrasts with catalytic asymmetric transfer hydrogenation (ATH) protocols that fully reduce both the C=C and C=O bonds to yield cis-3-benzyl-chroman-4-ols with up to >99:1 dr and >99% ee using Rh or Ru catalysts [1]. The NaBH₄ route preserves the (E)-benzylidene double bond, making the 4-ol a distinct synthetic node: it can either be used directly for biological evaluation or serve as a substrate for further asymmetric reduction to access enantiomerically enriched cis-3-benzyl-chroman-4-ols.

organic synthesis NaBH4 reduction homoisoflavonoid precursor

Procurement-Relevant Application Scenarios for (3E)-3-Benzylidene-4H-chromen-4-ol Derived from Quantitative Evidence


Neuroscience Library Design: MAO-B Inhibitor Scaffold with Preserved (E)-Benzylidene Pharmacophore

For medicinal chemistry programs targeting Parkinson's disease or other neurodegenerative conditions requiring selective MAO-B inhibition, (3E)-3-benzylidene-4H-chromen-4-ol offers the (E)-benzylidene geometry essential for nanomolar-range hMAO-B engagement—as demonstrated by the 480 nM IC₅₀ of the ketone parent—while avoiding the potency-eroding saturation that reduces 3-benzylchroman-4-ones to micromolar activity [1]. The C-4 hydroxyl provides a synthetic handle for prodrug strategies (e.g., phosphate ester or amino acid conjugation) without disrupting the benzylidene pharmacophore. This compound should be prioritized over 3-benzylchroman-4-one analogs for any MAO-B program requiring a functionalizable C-4 position.

Antiangiogenic Drug Discovery: Stereochemical Probe and ATH Substrate for Ocular Neovascularization

The demonstrated binary dependence of antiangiogenic activity on C-4 stereochemistry in chroman-4-ols—where cis-isomers match the potency of lead homoisoflavanone SH-11037 while trans-isomers are completely inactive in HREC assays—makes (3E)-3-benzylidene-4H-chromen-4-ol a strategic procurement choice [2]. It serves as the direct substrate for Rh- or Ru-catalyzed asymmetric transfer hydrogenation to generate enantiomerically enriched cis-3-benzyl-chroman-4-ols with >99:1 dr and >99% ee [3]. Programs targeting wet AMD, proliferative diabetic retinopathy, or retinopathy of prematurity should acquire this intermediate rather than pre-reduced chroman-4-ols to enable stereochemical exploration.

Oncology Library Procurement: Chromanone-Scaffold Cytotoxics with Superior Tumor Selectivity

3-Benzylidenechroman-4-ones demonstrate scaffold-level cytotoxicity advantages over isosteric 2-benzylidene-1-tetralones and exhibit tumor-selectivity values exceeding doxorubicin and 5-fluorouracil in oral carcinoma models [4][5]. The 4-ol derivative provides a distinct oxidation state for SAR expansion, with the potential for improved aqueous solubility and reduced off-target carbonyl reactivity compared to the ketone. Procurement is warranted for oncology-focused compound collections where the chromanone scaffold's validated selectivity profile offers differentiation from tetralone-based or chalcone-based screening libraries.

Multi-Target Metabolic Disorder Screening: Dual Antioxidant and α-Glucosidase Inhibitor Probe

The 3-benzylidene-4-chromanone class has demonstrated equipotent DPPH radical scavenging (EC₅₀ = 13 µM) relative to ascorbate and ~32-fold superior α-glucosidase inhibition (IC₅₀ = 28 µM) compared to acarbose (IC₅₀ = 900 µM) [6][7]. (3E)-3-Benzylidene-4H-chromen-4-ol, with its additional C-4 hydroxyl, is a logical next-generation probe for testing whether hydrogen-donating capacity at C-4 further enhances radical-scavenging kinetics. Procurement for dual-target diabetes/oxidative stress screening panels is supported by the class-level quantitative baseline.

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